molecular formula C20H14N4O2S B3002239 N-(3-acetylphenyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide CAS No. 902139-72-4

N-(3-acetylphenyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B3002239
CAS No.: 902139-72-4
M. Wt: 374.42
InChI Key: LASJEISRDXSXLA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a benzothiazole moiety at the 3-position and a carboxamide group linked to a 3-acetylphenyl ring at the 2-position. This compound is synthesized via condensation reactions, typically involving pyrazine-2,3-dicarboxylic acid anhydride and aminoacetophenones in the presence of sodium acetate and glacial acetic acid . Structural confirmation is achieved through spectroscopic techniques (e.g., $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, IR) and X-ray crystallography, often utilizing software like SHELX for refinement .

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S/c1-12(25)13-5-4-6-14(11-13)23-19(26)17-18(22-10-9-21-17)20-24-15-7-2-3-8-16(15)27-20/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASJEISRDXSXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Structural Features Key Properties/Applications Reference
N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide Benzothiazole linked to biphenyl carboxamide Exhibits diuretic activity in vivo; lacks pyrazine core
N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide Pyrazine-2-carboxamide with phenylalaninamide side chain Potential protease inhibitor; highlights role of substituents in bioactivity
N-(1,3-benzothiazol-2-yl)benzamide Benzamide linked to benzothiazole Nonlinear optical (NLO) material; lacks acetylphenyl and pyrazine groups
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide Bromobenzamide with benzothiazole-phenyl linkage Structural analogue with halogen substitution; reactivity differences vs. acetyl group
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Pyrazine-2-carboxamide with bromo-methylphenyl group Simplified synthetic route; demonstrates halogenation strategies

Key Findings from Comparative Studies

Role of the Pyrazine Core :
The pyrazine ring in N-(3-acetylphenyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide introduces electron-deficient aromaticity, enhancing interactions with biological targets compared to benzamide or biphenyl analogues . For example, pyrazine derivatives often exhibit improved binding to enzymes like acetylcholinesterase due to their planar structure and hydrogen-bonding capabilities .

Impact of Substitutents :

  • Benzothiazole Moiety : The 1,3-benzothiazol-2-yl group contributes to π-π stacking and hydrophobic interactions, as seen in NLO-active compounds and diuretic agents .
  • Acetylphenyl Group : The 3-acetylphenyl substituent may enhance solubility and metabolic stability compared to halogenated (e.g., bromo) or methylated analogues .

Synthetic Flexibility :
Unlike N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which is synthesized via straightforward bromination , the target compound requires multi-step condensation and functionalization, reflecting the complexity of introducing acetyl and benzothiazole groups .

Biological Activity Trends :

  • Compounds lacking the pyrazine core (e.g., N-(1,3-benzothiazol-2-yl)benzamide) prioritize material science applications (e.g., NLO properties) over bioactivity .
  • Pyrazine-carboxamide derivatives with bulkier substituents (e.g., phenylalaninamide in ) show niche roles in protease inhibition, whereas the acetylphenyl-benzothiazole combination in the target compound remains underexplored pharmacologically.

Methodological Considerations

  • Structural Confirmation : Single-crystal X-ray diffraction (utilizing SHELX ) and NMR spectroscopy are standard for verifying configurations of similar compounds, as demonstrated for (2E)-hydrazinecarboxamide derivatives .
  • Degradation Studies : Pyrazine-carboxamides, such as BTZ1 and BTZ2, degrade under oxidative conditions, forming hydroxy and methylbutanamido byproducts . This underscores the need for stability assessments in the target compound.

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